molecular formula C14H10Br2N2S B2495691 6,8-Dibromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline CAS No. 866138-40-1

6,8-Dibromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline

Cat. No.: B2495691
CAS No.: 866138-40-1
M. Wt: 398.12
InChI Key: ZJSKYXGSULHMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dibromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline is a heterocyclic organic compound that features a quinoline core substituted with bromine atoms at positions 6 and 8, and a thiazole ring at position 2.

Mechanism of Action

Quinolines

are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known to have various biological activities and are used in medicinal chemistry for their antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Thiazoles

, on the other hand, are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

The mechanism of action of a compound depends on its structure and the functional groups it contains. In general, these compounds might interact with various enzymes, receptors, or other proteins in the body, leading to changes in cellular functions .

The biochemical pathways affected by these compounds would depend on their specific targets. For instance, if a compound targets an enzyme involved in a particular metabolic pathway, it could inhibit or enhance the pathway, leading to changes in the production of certain metabolites .

The result of action of these compounds at the molecular and cellular level could include changes in cell signaling, gene expression, or cellular metabolism, depending on their specific targets .

The action environment can greatly influence the efficacy and stability of these compounds. Factors such as pH, temperature, and the presence of other molecules can affect how these compounds interact with their targets .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline oxides or reduced quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethyl-1,3-thiazol-5-yl)quinoline: Lacks the bromine atoms, which may result in different biological activity and chemical reactivity.

    6,8-Dichloro-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline: Substitutes chlorine for bromine, potentially altering its properties.

    6,8-Dibromoquinoline: Lacks the thiazole ring, which may affect its application scope.

Uniqueness

6,8-Dibromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline is unique due to the presence of both bromine atoms and the thiazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields .

Properties

IUPAC Name

5-(6,8-dibromoquinolin-2-yl)-2,4-dimethyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2S/c1-7-14(19-8(2)17-7)12-4-3-9-5-10(15)6-11(16)13(9)18-12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSKYXGSULHMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NC3=C(C=C(C=C3C=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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